![molecular formula C6H13ClFNO2S B6602158 rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride CAS No. 2138199-04-7](/img/structure/B6602158.png)
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 2138199-04-7 . It has a molecular weight of 217.69 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is ( (1S,3R)-3-aminocyclopentyl)methanesulfonyl fluoride hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12FNO2S.ClH/c7-11(9,10)4-5-1-2-6(8)3-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 217.69 .Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentene", "Sodium azide", "Methanesulfonyl chloride", "Triethylamine", "Hydrogen fluoride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Cyclopentene is reacted with sodium azide in the presence of triethylamine to form 3-azidocyclopentene.", "Step 2: 3-Azidocyclopentene is then reacted with methanesulfonyl chloride in the presence of triethylamine to form (1R,3S)-3-methanesulfonyloxycyclopent-1-ene.", "Step 3: (1R,3S)-3-methanesulfonyloxycyclopent-1-ene is then treated with hydrogen fluoride to remove the methanesulfonyl protecting group and form (1R,3S)-3-hydroxycyclopent-1-ene.", "Step 4: (1R,3S)-3-hydroxycyclopent-1-ene is then reacted with methanesulfonyl fluoride in the presence of triethylamine to form (1R,3S)-3-methanesulfonyloxycyclopentyl fluoride.", "Step 5: (1R,3S)-3-methanesulfonyloxycyclopentyl fluoride is then treated with hydrochloric acid to form rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride.", "Step 6: The product is isolated and purified using a combination of solvent extraction, filtration, and drying techniques." ] } | |
CAS No. |
2138199-04-7 |
Molecular Formula |
C6H13ClFNO2S |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)4-5-1-2-6(8)3-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m1./s1 |
InChI Key |
JHKZKHUTTOATBN-IBTYICNHSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CS(=O)(=O)F)N.Cl |
SMILES |
C1CC(CC1CS(=O)(=O)F)N.Cl |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)
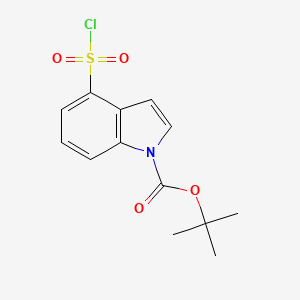
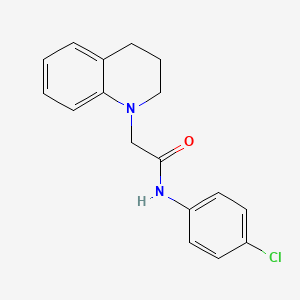
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)
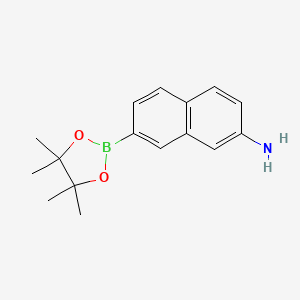

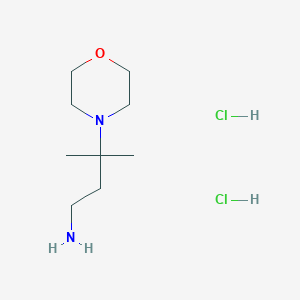
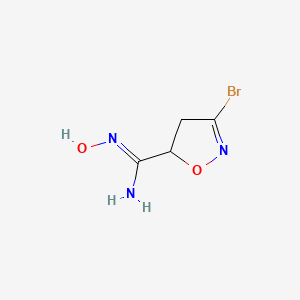
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
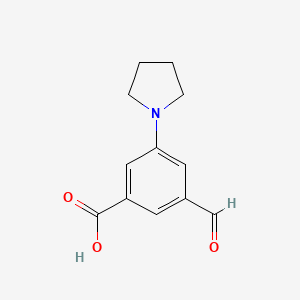
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)
